![molecular formula C8H4F3NO B1319554 2-(Difluoromethoxy)-5-fluorobenzonitrile CAS No. 1017778-48-1](/img/structure/B1319554.png)
2-(Difluoromethoxy)-5-fluorobenzonitrile
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Overview
Description
“2-(Difluoromethoxy)-5-fluorobenzonitrile” is a compound that contains a difluoromethoxy group and a fluorobenzonitrile group . The difluoromethoxy group consists of two fluorine atoms and one oxygen atom attached to a carbon atom, while the fluorobenzonitrile group consists of a benzene ring with a fluorine atom and a nitrile group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Difluoromethoxy)-5-fluorobenzonitrile” would depend on its molecular structure. For example, difluoromethoxy compounds often have unique properties due to the presence of fluorine atoms .
Scientific Research Applications
Fluorinated Benzonitriles Synthesis
- Synthesis Using Fluoroform : Fluoroform (CHF3) has been utilized as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy derivatives, including compounds similar to 2-(Difluoromethoxy)-5-fluorobenzonitrile. This process operates under moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
Structural and Spectroscopic Analysis
- Investigation of Structural Trends : The rotational spectra of various fluorinated benzonitriles, including similar compounds to 2-(Difluoromethoxy)-5-fluorobenzonitrile, have been analyzed to understand the impact of mono-, di-, and pentafluoro substitution on the molecular structure (Kamaee et al., 2015).
- Energetic and Structural Study : Studies on the energetic and structural properties of mono-fluorobenzonitriles have been conducted, providing insights into their thermodynamic properties, which could be relevant for compounds like 2-(Difluoromethoxy)-5-fluorobenzonitrile (Silva et al., 2012).
Chemical Reactions and Applications
- Halodeboronation of Aryl Boronic Acids : The halodeboronation process has been used to synthesize compounds similar to 2-(Difluoromethoxy)-5-fluorobenzonitrile, demonstrating its applicability in generating complex fluorinated structures (Szumigala et al., 2004).
- Cycloadditions for Radiopharmaceuticals : Cycloaddition reactions involving fluorobenzonitrile oxides, similar to 2-(Difluoromethoxy)-5-fluorobenzonitrile, have been explored for synthesizing radiopharmaceuticals and labeling biopolymers (Zlatopolskiy et al., 2012).
Material Science and Polymer Research
- Aromatic Polyamides Synthesis : Research into synthesizing aromatic polyamides has involved the use of compounds structurally related to 2-(Difluoromethoxy)-5-fluorobenzonitrile, highlighting its potential in polymer science (Hsiao & Yu, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZWKIRYUNRDTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277572 |
Source
|
Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017778-48-1 |
Source
|
Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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